Diacerein
Vue d'ensemble
Description
Applications De Recherche Scientifique
Diacerein has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying anthraquinone derivatives.
Biology: Investigated for its anti-inflammatory properties and effects on cartilage metabolism.
Medicine: Used in the treatment of osteoarthritis and other degenerative joint diseases.
Industry: Employed in the development of slow-release formulations for sustained drug delivery.
Mécanisme D'action
Target of Action
Diacerein is an anthraquinone derivative and a prodrug that is metabolized to rhein . The primary targets of this compound are interleukin-1 beta (IL-1β) and matrix metalloproteinases (MMPs) . IL-1β is a protein involved in inflammation and destruction of cartilage, playing a significant role in the development of symptoms of degenerative joint diseases such as osteoarthritis . MMPs are enzymes that break down the extracellular matrix, contributing to cartilage destruction .
Mode of Action
This compound’s active metabolite, rhein, reduces cartilage destruction by decreasing the expression of MMP-1 and MMP-3. It also upregulates tissue inhibitors of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .
Biochemical Pathways
This compound primarily affects the IL-1β pathway and the MMP pathway . By inhibiting IL-1β, this compound reduces inflammation and cartilage destruction . By modulating the MMP pathway, it decreases cartilage degradation . This compound has also been shown to modulate the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress, which are involved in inflammation and fibrosis .
Pharmacokinetics
This compound is a prodrug, meaning it is metabolized into its active form, rhein, in the body It is known that this compound is metabolized to rhein, which is the active form that interacts with its targets .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, as well as a correction of altered osteoblast activity . This compound’s active metabolite, rhein, reduces cartilage destruction and inflammation . At the molecular level, this compound has been shown to have anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane .
Action Environment
It is known that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders These side effects could potentially be influenced by factors such as diet and overall health status
Analyse Biochimique
Biochemical Properties
Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .
Cellular Effects
This compound has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, this compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .
Molecular Mechanism
This compound works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .
Temporal Effects in Laboratory Settings
This compound has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea .
Dosage Effects in Animal Models
In various animal models of osteoarthritis, this compound was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .
Metabolic Pathways
This compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that this compound may play a role in the metabolic pathways related to inflammation and insulin signaling.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La diacéréine peut être synthétisée par différentes méthodes. Une méthode courante implique l'acétylation de l'aloïne, suivie d'une oxydation par l'anhydride chromique dans l'acide acétique . Une autre méthode utilise la rhéine comme composé de départ, qui subit une diacétylation aux groupes hydroxyle en positions C4 et C5 .
Méthodes de production industrielle
Dans les milieux industriels, la diacéréine est souvent produite par une méthode de semi-synthèse. Cela implique de mélanger la triacétylaloé-émodine avec de l'acide acétique glacial, suivi de l'ajout de sel de manganèse soluble dans l'eau et d'anhydride chromique. La réaction est maintenue à une température de 95 à 110 °C. Le produit brut est ensuite purifié à l'aide d'éthanol et d'hydroxyde de sodium .
Analyse Des Réactions Chimiques
Types de réactions
La diacéréine subit diverses réactions chimiques, notamment :
Oxydation : La diacéréine peut être oxydée pour former la rhéine, son métabolite actif.
Réduction : Les réactions de réduction peuvent convertir la diacéréine en ses formes précurseurs.
Substitution : La diacéréine peut subir des réactions de substitution à ses groupes hydroxyle.
Réactifs et conditions courants
Oxydation : L'anhydride chromique dans l'acide acétique est couramment utilisé.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs d'acétylation comme l'anhydride acétique sont utilisés pour les réactions de substitution.
Principaux produits
Rhéine : Le principal produit formé par l'oxydation de la diacéréine.
Dérivés acétylés : Produits formés à partir de réactions d'acétylation.
Applications de la recherche scientifique
La diacéréine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle dans l'étude des dérivés de l'anthraquinone.
Biologie : Investigée pour ses propriétés anti-inflammatoires et ses effets sur le métabolisme du cartilage.
Médecine : Utilisée dans le traitement de l'arthrose et d'autres maladies articulaires dégénératives.
Industrie : Employée dans le développement de formulations à libération lente pour une libération prolongée du médicament.
Mécanisme d'action
La diacéréine fonctionne en bloquant les actions de l'interleukine-1 bêta, une protéine impliquée dans l'inflammation et la destruction du cartilage. Son métabolite actif, la rhéine, réduit la destruction du cartilage en diminuant l'expression des métalloprotéinases matricielles et en augmentant la régulation des inhibiteurs tissulaires de ces enzymes . Cela se traduit par une inflammation réduite et une protection du cartilage .
Comparaison Avec Des Composés Similaires
Composés similaires
Médicaments anti-inflammatoires non stéroïdiens (AINS) : Comme l'ibuprofène et le naproxène.
Unicité
La diacéréine est unique dans son mode d'action car elle cible spécifiquement l'interleukine-1 bêta sans inhiber la synthèse des prostaglandines, contrairement aux AINS . Cela se traduit par moins d'effets secondaires gastro-intestinaux par rapport aux AINS . De plus, la diacéréine a montré des effets prolongés sur les symptômes même après l'arrêt du traitement .
Propriétés
IUPAC Name |
4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLGDBUJLVSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045636 | |
Record name | Diacerein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. | |
Record name | Diacerein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13739-02-1, 112118-18-0 | |
Record name | Diacerein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacerein [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacerein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 13739-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacerein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacerein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACEREIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.